molecular formula C20H36O7P2 B587593 Geranylgeranyl Pyrophosphate-d3 Triammonium Salt CAS No. 1287302-11-7

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Cat. No.: B587593
CAS No.: 1287302-11-7
M. Wt: 453.467
InChI Key: OINNEUNVOZHBOX-PGRKICQXSA-N
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Description

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of geranylgeranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and terpenoids. This compound is crucial in various biological processes, including protein prenylation, which is essential for the proper functioning of several intracellular proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the condensation of isopentenyl pyrophosphate and farnesyl pyrophosphate. The reaction typically requires the presence of specific enzymes such as geranylgeranyl pyrophosphate synthase . The final product is obtained by reacting the intermediate with deuterated ammonium hydroxide to form the triammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, facilitating the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various terpenoid derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:

Mechanism of Action

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is crucial for the proper localization and function of these proteins within the cell. The compound targets small GTPases, which are involved in various signaling pathways, including those regulating cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Farnesyl Pyrophosphate: Another key intermediate in the biosynthesis of terpenoids, involved in protein prenylation.

    Geranyl Pyrophosphate: A precursor in the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.

    Isopentenyl Pyrophosphate: A building block for the synthesis of various isoprenoids.

Uniqueness

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of metabolic pathways and the mechanisms of action of prenylated proteins .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Geranylgeranyl Pyrophosphate-d3 Triammonium Salt involves the condensation of farnesyl pyrophosphate-d3 with isopentenyl pyrophosphate-d3 followed by the reduction of the resulting geranylgeranyl pyrophosphate-d3 to geranylgeraniol-d3 and subsequent phosphorylation to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt.", "Starting Materials": [ "Isopentenyl pyrophosphate-d3", "Farnesyl pyrophosphate-d3", "Sodium borohydride", "Methanol", "Ammonium chloride", "Triethylamine", "Pyridine", "Phosphoric acid" ], "Reaction": [ "Condensation of isopentenyl pyrophosphate-d3 with farnesyl pyrophosphate-d3 in the presence of triethylamine and pyridine to form geranylgeranyl pyrophosphate-d3", "Reduction of geranylgeranyl pyrophosphate-d3 using sodium borohydride in methanol to form geranylgeraniol-d3", "Phosphorylation of geranylgeraniol-d3 with phosphoric acid in the presence of ammonium chloride to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt" ] }

CAS No.

1287302-11-7

Molecular Formula

C20H36O7P2

Molecular Weight

453.467

IUPAC Name

phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3

InChI Key

OINNEUNVOZHBOX-PGRKICQXSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C

Synonyms

Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt;  Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; 

Origin of Product

United States

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